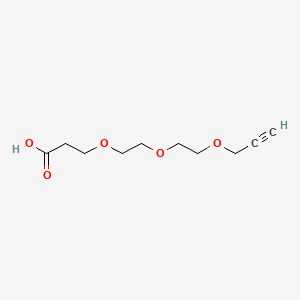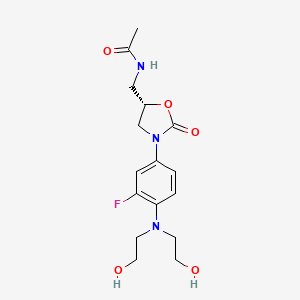
Propargyl-PEG3-Säure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG3-Acid is a heterobifunctional, PEGylated crosslinker featuring a carboxylic acid at one end and a propargyl group at the other. This compound is widely used in click chemistry due to its ability to react with azide-containing compounds through copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications .
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG3-Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of small molecules, conjugates, and other tool compounds.
Biology: Facilitates bioconjugation and labeling of biomolecules.
Medicine: Incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Industry: Used in the development of advanced materials and drug delivery systems
Wirkmechanismus
Target of Action
Propargyl-PEG3-Acid is a heterobifunctional, PEGylated crosslinker . It features a carboxylic acid at one end and a propargyl group at the other . The primary targets of Propargyl-PEG3-Acid are azide-containing compounds . The compound interacts with these targets via a process known as click chemistry .
Mode of Action
The terminal carboxylic acid of Propargyl-PEG3-Acid can form an amide bond with primary amines . This requires activation . The propargyl group, on the other hand, can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions . This interaction results in the formation of a stable covalent bond between the Propargyl-PEG3-Acid and the target molecule .
Biochemical Pathways
For instance, it can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Pharmacokinetics
PEGylation is known to enhance the water solubility of compounds, which can improve their bioavailability .
Result of Action
The molecular and cellular effects of Propargyl-PEG3-Acid’s action depend on the specific azide-containing target molecule. For example, the compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras for targeted protein degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propargyl-PEG3-Acid. For instance, the compound’s reactivity with azide-containing molecules is facilitated by copper catalysts . Therefore, the presence and concentration of such catalysts in the environment can affect the compound’s action. Additionally, the compound’s PEGylation enhances its solubility in biological applications , which can influence its efficacy and stability in various environments.
Biochemische Analyse
Biochemical Properties
Propargyl-PEG3-Acid plays a significant role in biochemical reactions due to its ability to form amide bonds with primary amines . The alkyne group can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions . This property makes Propargyl-PEG3-Acid a valuable tool for bioconjugation .
Cellular Effects
The hydrophilic PEG linker in Propargyl-PEG3-Acid facilitates its solubility in biological applications This solubility allows it to interact with various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of Propargyl-PEG3-Acid involves its reaction with azide-containing compounds. The alkyne group in Propargyl-PEG3-Acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with these molecules . This reaction results in the formation of a triazole linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propargyl-PEG3-Acid can be synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The general synthetic route involves the following steps:
Activation of PEG: The PEG chain is activated by converting it into a reactive intermediate, such as a PEGylated alcohol.
Propargylation: The activated PEG is then reacted with propargyl bromide in the presence of a base, such as potassium hydroxide, to introduce the propargyl group.
Acidification: The resulting product is then acidified to obtain Propargyl-PEG3-Acid.
Industrial Production Methods: Industrial production of Propargyl-PEG3-Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using suitable reagents.
Propargylation in Bulk: The activated PEG is reacted with propargyl bromide in large reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Propargyl-PEG3-Acid undergoes various chemical reactions, including:
Click Chemistry: It reacts with azide-containing compounds through CuAAC to form stable triazole linkages.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form amides
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Alcohols and Amines: Used in esterification and amidation reactions.
Bases: Such as potassium hydroxide, used in the propargylation step
Major Products:
Triazoles: Formed through CuAAC reactions.
Esters and Amides: Formed through esterification and amidation reactions
Vergleich Mit ähnlichen Verbindungen
- Propargyl-PEG1-Acid
- Propargyl-PEG2-Acid
- Propargyl-PEG4-Acid
- Propargyl-PEG6-Acid
Comparison: Propargyl-PEG3-Acid is unique due to its three-unit PEG linker, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers (e.g., Propargyl-PEG1-Acid), it offers better solubility, while longer PEG linkers (e.g., Propargyl-PEG6-Acid) may have reduced reactivity. This makes Propargyl-PEG3-Acid a versatile and widely used compound in various applications .
Eigenschaften
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSWLAJTZVSRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347760-82-0 |
Source


|
| Record name | Propargyl-PEG3-Carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)



![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)




![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)

